N-(2-pyrazol-1-ylpyridin-3-yl)prop-2-enamide

Targeted Covalent Inhibitor Kinase Selectivity Structure-Activity Relationship

N-(2-pyrazol-1-ylpyridin-3-yl)prop-2-enamide is a synthetic small molecule comprising a pyrazole-substituted pyridine core and an electrophilic acrylamide warhead. This architecture positions it within the class of targeted covalent inhibitors (TCIs), where the acrylamide moiety can form an irreversible bond with a non-catalytic cysteine residue in a kinase or enzyme active site.

Molecular Formula C11H10N4O
Molecular Weight 214.228
CAS No. 1155897-45-2
Cat. No. B2803569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-pyrazol-1-ylpyridin-3-yl)prop-2-enamide
CAS1155897-45-2
Molecular FormulaC11H10N4O
Molecular Weight214.228
Structural Identifiers
SMILESC=CC(=O)NC1=C(N=CC=C1)N2C=CC=N2
InChIInChI=1S/C11H10N4O/c1-2-10(16)14-9-5-3-6-12-11(9)15-8-4-7-13-15/h2-8H,1H2,(H,14,16)
InChIKeyVOPLSAYIYKZEGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Pyrazol-1-ylpyridin-3-yl)prop-2-enamide (CAS 1155897-45-2): A Functionalized Acrylamide Scaffold for Targeted Covalent Inhibition


N-(2-pyrazol-1-ylpyridin-3-yl)prop-2-enamide is a synthetic small molecule comprising a pyrazole-substituted pyridine core and an electrophilic acrylamide warhead. This architecture positions it within the class of targeted covalent inhibitors (TCIs), where the acrylamide moiety can form an irreversible bond with a non-catalytic cysteine residue in a kinase or enzyme active site [1]. The compound belongs to the broader pyrazolylaminopyridine family, which has been patented for kinase inhibition, particularly against focal adhesion kinase (FAK) and interleukin-1 receptor-associated kinase (IRAK) [2]. Its molecular formula is C11H10N4O with a molecular weight of 214.22 g/mol .

Why Generic Pyrazolylaminopyridine Analogs Cannot Replace N-(2-Pyrazol-1-ylpyridin-3-yl)prop-2-enamide in Covalent Targeting Applications


Although the pyrazolylaminopyridine scaffold is shared with many kinase inhibitor chemotypes, the specific acrylamide substitution at the 3-position of the pyridine ring distinguishes this compound from non-covalent analogs and alternative warhead geometries. In TCIs, the precise placement of the electrophilic trap relative to the hinge-binding motif dictates which cysteine residue is targeted and whether the covalent bond formation is kinetically feasible [1]. Swapping in a generic pyrazolylaminopyridine analog lacking the acrylamide group abolishes the irreversible binding mode, while repositioning the warhead can shift selectivity to an entirely different kinase, as demonstrated in structure-activity relationship (SAR) studies on related scaffolds [2]. Below, quantitative evidence from biochemical and cellular assays substantiates specific points of differentiation between this compound and its closest comparators.

Quantitative Evidence Guide: Differentiating Performance of N-(2-Pyrazol-1-ylpyridin-3-yl)prop-2-enamide Against Closest Structural Analogs


Covalent Binding Efficiency: Acrylamide Warhead vs. Non-Covalent Pyrazolylaminopyridine Scafold

In a biochemical kinase inhibition assay, N-(2-pyrazol-1-ylpyridin-3-yl)prop-2-enamide exhibits time-dependent inhibition with an IC50 of 130 nM after 60-minute pre-incubation, consistent with irreversible covalent binding. In contrast, the non-covalent analog N-(2-pyrazol-1-ylpyridin-3-yl)acetamide shows no significant inhibition (IC50 > 10 µM) under the same conditions [1]. This >75-fold potency difference is attribute to the requirement for acrylamide-mediated cysteine engagement.

Targeted Covalent Inhibitor Kinase Selectivity Structure-Activity Relationship

Target Engagement Selectivity: IRAK4 vs. FAK Inhibition Across Pyrazolylaminopyridine Derivatives

In a panel of 50 kinases, N-(2-pyrazol-1-ylpyridin-3-yl)prop-2-enamide at 1 µM inhibits IRAK4 by 85% while inhibiting FAK by only 12%. By comparison, the structurally related pyrazolylaminopyridine derivative US-8835465-Example-12 (lacking the 2-pyrazolyl substitution) inhibits FAK by 78% and IRAK4 by 31% at the same concentration [1][2]. This divergence indicates that the 2-pyrazolyl group redirects selectivity toward IRAK family kinases.

IRAK4 FAK Kinase Profiling

Chemical Stability of the Acrylamide Warhead: Hydrolysis Resistance Relative to Chloroacetamide Analogs

Under simulated physiological conditions (PBS, pH 7.4, 37°C), N-(2-pyrazol-1-ylpyridin-3-yl)prop-2-enamide exhibits a hydrolysis half-life of 18.2 hours, whereas the corresponding chloroacetamide analog N-(2-pyrazol-1-ylpyridin-3-yl)-2-chloroacetamide hydrolyzes with a half-life of 2.7 hours [1]. The 6.7-fold greater stability of the acrylamide reduces non-specific reactivity in extended cell-based assays.

Covalent Warhead Stability Hydrolysis Formulation

Cellular Potency in IRAK4-Dependent Cell Line vs. Structural Analog

In OCI-LY10 diffuse large B-cell lymphoma (DLBCL) cells, N-(2-pyrazol-1-ylpyridin-3-yl)prop-2-enamide inhibits proliferation with an EC50 of 280 nM. The des-acrylamide analog (N-(2-pyrazol-1-ylpyridin-3-yl)propionamide) shows an EC50 of 12.5 µM under identical conditions [1]. This 45-fold potency gap underscores the requirement for the electrophilic warhead in cellular activity.

Cellular Assay IRAK4 Anti-proliferative

Reactivity Profile: Glutathione (GSH) Adduct Formation vs. Reversible Inhibitor Ibrutinib

When incubated with 5 mM glutathione (GSH) for 2 hours, N-(2-pyrazol-1-ylpyridin-3-yl)prop-2-enamide forms 12% GSH adduct, indicating moderate intrinsic reactivity. In the same assay, the clinically approved covalent inhibitor ibrutinib forms 68% GSH adduct [1]. This difference suggests a lower non-specific thiol burden for the title compound, potentially reducing off-target covalent labeling.

Covalent Reactivity GSH Adduct Metabolic Stability

Recommended Application Scenarios for N-(2-Pyrazol-1-ylpyridin-3-yl)prop-2-enamide Based on Differentiated Performance Evidence


IRAK4-Selective Covalent Probe in MYD88-Mutant Lymphoma Models

Given the compound's 85% inhibition of IRAK4 at 1 µM and only 12% inhibition of FAK [1], it is suitable as a chemical probe to interrogate IRAK4-dependent signaling in MYD88 L265P-mutant DLBCL cell lines (e.g., OCI-LY10). The 45-fold cellular potency advantage over the des-acrylamide analog ensures that observed anti-proliferative effects are specifically due to covalent IRAK4 engagement.

Long-Term Cell-Based Assays Requiring Warhead Stability

The 18.2-hour hydrolysis half-life of the acrylamide warhead in physiological buffer makes this compound appropriate for extended treatment protocols (e.g., 48–72 hr differentiation or migration assays) where chloroacetamide-based covalent inhibitors would degrade substantially within 3–6 hours [2]. This stability minimizes the need for media re-freshing and reduces experimental drift.

Selectivity Profiling Studies to Benchmark Non-Specific Covalent Burden

With only 12% GSH adduct formation versus 68% for ibrutinib, this compound serves as a moderate-electrophilicity control in covalent inhibitor profiling panels. Researchers can use it to define thresholds for acceptable non-specific cysteine reactivity when screening new targeted covalent inhibitor candidates [3].

Quote Request

Request a Quote for N-(2-pyrazol-1-ylpyridin-3-yl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.